2-(3-bromo-2-methylphenyl)propanoic acid is an organic compound classified as an aromatic carboxylic acid. It features a bromine atom and a methyl group attached to a benzene ring, along with a propanoic acid moiety. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in the preparation of more complex molecules.
This compound can be sourced through various chemical suppliers and is classified under the International Union of Pure and Applied Chemistry as an aromatic carboxylic acid. Its molecular formula is , with a molecular weight of approximately 243.1 g/mol. The presence of the bromine atom significantly influences its reactivity and interactions compared to similar compounds.
The synthesis of 2-(3-bromo-2-methylphenyl)propanoic acid can be achieved through several methods, primarily involving bromination followed by acylation:
These methods allow for efficient synthesis while maintaining high yields of the target compound.
The molecular structure of 2-(3-bromo-2-methylphenyl)propanoic acid comprises:
The compound's structural representation can be depicted using the following SMILES notation: CC(C(=O)O)C1=CC(=C(C=C1)Br)C
.
2-(3-bromo-2-methylphenyl)propanoic acid can participate in various chemical reactions:
These reactions allow for the derivatization of the compound, expanding its utility in synthetic chemistry.
The mechanism of action for 2-(3-bromo-2-methylphenyl)propanoic acid largely depends on its application context. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, the bromine atom enhances its binding affinity to certain biological targets, potentially leading to therapeutic effects. The exact pathways involved can vary based on its use in research or drug development.
2-(3-bromo-2-methylphenyl)propanoic acid has several applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0